molecular formula C22H24N4O6 B2810584 2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 866039-66-9

2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2810584
CAS No.: 866039-66-9
M. Wt: 440.456
InChI Key: OPDDWGLLAKNNEI-UHFFFAOYSA-N
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Description

The compound “2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one” is a chemical compound that has been studied for its potential anticancer properties . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Dual-acting Serotonin Receptor Antagonists and Serotonin Reuptake Inhibitors

Studies by Bromidge et al. (2008, 2009) investigated a series of compounds including derivatives of 2H-1,4-benzoxazin-3(4H)-one for their dual-acting properties as serotonin receptor antagonists and serotonin reuptake inhibitors. These compounds demonstrated potent 5-HT(1A/1B/1D) receptor antagonism with selectivity over other targets, making them suitable for further in vivo characterization for potential therapeutic applications (Bromidge et al., 2008) (Bromidge et al., 2009).

Crystal Structure Analysis

Kavitha et al. (2014) provided detailed crystal structure analyses of piperazinium derivatives, highlighting the conformation and interactions within the crystal lattice. These studies offer insights into the molecular configurations and potential reactivity patterns of benzodioxolylmethylpiperazino and nitrobenzoxazinone derivatives, contributing to the understanding of their physicochemical properties (Kavitha et al., 2014a) (Kavitha et al., 2014b).

Anti-malarial Activity

Cunico et al. (2009) explored the anti-malarial activity of piperazine derivatives, including those similar in structure to the query compound. This research emphasizes the importance of specific substituents for achieving biological activity against malaria, highlighting the therapeutic potential of such compounds in the treatment of infectious diseases (Cunico et al., 2009).

Anti-HIV Activity

Al-Masoudi et al. (2007) synthesized a series of piperazinyl-nitroimidazole derivatives and evaluated their in vitro anti-HIV activity. These compounds were investigated as potential non-nucleoside reverse transcriptase inhibitors, demonstrating the broader potential of nitro-substituted piperazine derivatives in antiviral research (Al-Masoudi et al., 2007).

Properties

IUPAC Name

2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-7-nitro-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6/c27-22-19(32-20-12-16(26(28)29)2-3-17(20)23-22)5-6-24-7-9-25(10-8-24)13-15-1-4-18-21(11-15)31-14-30-18/h1-4,11-12,19H,5-10,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDDWGLLAKNNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-])CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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